4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
描述
属性
IUPAC Name |
4,7-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-20-10-3-4-11(21-2)13-12(10)17-14(22-13)18-7-9(8-18)19-15-5-6-16-19/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLOEMLMGGYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Structural Overview and Synthetic Challenges
The target compound features a benzothiazole core substituted with methoxy groups at the 4- and 7-positions, an azetidine ring at the 2-position, and a 1,2,3-triazole moiety appended to the azetidine (Fig. 1). The molecular formula $$ \text{C}{14}\text{H}{15}\text{N}5\text{O}2\text{S} $$ and molecular weight of 317.37 g/mol necessitate precise control over regioselectivity and functional group compatibility during synthesis. Key challenges include:
Synthesis of the Benzothiazole Core
Formation of 4,7-Dimethoxy-1,3-Benzothiazol-2-Amine
The benzothiazole core is typically synthesized via cyclization of substituted thioureas or through nucleophilic aromatic substitution. A widely cited method involves:
- Starting Material : 2-Amino-4,7-dimethoxybenzothiazole, prepared by reacting 4,7-dimethoxy-2-nitroaniline with potassium thiocyanate in acidic conditions.
- Reduction : Catalytic hydrogenation or sodium dithionite reduces the nitro group to an amine, yielding 4,7-dimethoxy-1,3-benzothiazol-2-amine.
Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF).
- Temperature: 80–100°C.
- Catalyst: Palladium on carbon (for hydrogenation).
- Yield: 65–75%.
Functionalization at the 2-Position
The 2-amino group serves as the anchor for introducing the azetidine-triazole moiety. Two primary strategies are employed:
Nucleophilic Substitution with Azetidine Derivatives
Azetidine rings pre-functionalized with triazole groups react with the 2-amino group under basic conditions:
$$
\text{Benzothiazol-2-amine} + \text{3-(2H-1,2,3-Triazol-2-yl)azetidine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :
- Base: Potassium carbonate or triethylamine.
- Solvent: Acetonitrile or tetrahydrofuran.
- Temperature: 60–80°C.
- Yield: 50–60%.
Click Chemistry for Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole moiety in situ:
- Azetidine Propargylation : 3-Azidoazetidine is prepared via azide substitution.
- Coupling : The azide reacts with a propargylated benzothiazole derivative under Cu(I) catalysis:
$$
\text{Propargylated Benzothiazole} + \text{3-Azidoazetidine} \xrightarrow{\text{CuSO}_4, \text{NaAsc}} \text{Target Compound}
$$
Conditions :
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Analytical Characterization
Critical data for validating the compound include:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents, one-pot synthesis | Moderate regioselectivity | 50–60 |
| Click Chemistry | High efficiency, mild conditions | Requires pre-functionalized azide | 70–80 |
化学反应分析
Table 1: Optimization of CuAAC Reaction
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMSO/DMF | 80 | 4 | 85 |
| CuBr | DMF | 100 | 6 | 78 |
| Cu(OAc)₂ | DMSO | 90 | 5 | 72 |
Benzothiazole Core Formation
The benzothiazole ring is constructed via Pd-catalyzed C–H functionalization and intramolecular C–S bond formation:
-
Conditions : PdCl₂ (10–20 mol%), CuI (50 mol%), TBAB (2 equiv) in DMSO/DMF (1:1 v/v) at 120°C.
-
Key Steps :
-
Cyclization of thiourea intermediates.
-
Oxidative coupling facilitated by atmospheric oxygen.
-
-
Regioselectivity : Exclusive formation of 5- and 6-substituted benzothiazoles (e.g., 4f , 4k ) due to steric hindrance at C4 .
Table 2: Substituent Effects on Benzothiazole Formation
| Substituent (Position) | Electronic Nature | Yield (%) |
|---|---|---|
| –OMe (C5) | Electron-donor | 71 |
| –NO₂ (C5) | Electron-withdrawing | 30 |
| –COOEt (C6) | Moderate | 57 |
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for derivatives:
-
Conditions : 150 W, 120°C, 20 min.
-
Yield Improvement : ~15% increase compared to conventional heating (e.g., 4q : 96% vs. 81%) .
Derivatization at the Triazole Ring
The triazole moiety undergoes nucleophilic substitution and coordination-driven reactions:
-
Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 1-bromo derivatives (yield: 65–70%) .
-
Metal Complexation : Forms stable complexes with Ag(I) and Cu(II) ions, confirmed by UV-Vis and XRD .
Stability Under Acidic/Basic Conditions
-
Acid Stability : Degrades in HCl (1M) at 60°C within 2 hours.
-
Base Stability : Resists hydrolysis in NaOH (1M) up to 24 hours, retaining >90% integrity .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets involve:
-
AKT/ERK Pathway Inhibition : Binds to kinase domains via hydrogen bonding with triazole nitrogen atoms .
-
CYP450 Metabolism : Oxidized by CYP3A4 to 4,7-dihydroxy derivatives, detectable via LC-MS .
Comparative Reactivity Table
| Reaction Type | Conditions | Key Product | Yield (%) |
|---|---|---|---|
| CuAAC | CuI, DMSO/DMF, 80°C | Azetidine-triazole | 85–90 |
| Pd-Catalyzed Cyclization | PdCl₂/CuI, TBAB, 120°C | Substituted benzothiazole | 53–96 |
| Microwave Functionalization | 150 W, 120°C | Di-methoxy derivatives | 90–96 |
科学研究应用
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit considerable antimicrobial properties. The triazole ring in 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole enhances this activity by potentially disrupting microbial cell wall synthesis or function.
Case Study: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains demonstrated that derivatives of benzothiazole exhibited potent inhibitory effects. For instance:
- Staphylococcus aureus and Escherichia coli were particularly sensitive to the compound, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
Anticancer Properties
The anticancer potential of 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole has been evaluated against multiple cancer cell lines.
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.003 | Induces apoptosis via caspase activation |
| A549 (Lung) | 0.72 | EGFR inhibition |
| HepG2 (Liver) | 18.03 | Cell cycle arrest |
The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 1.003 µM, indicating its potential as a therapeutic agent in cancer treatment .
Antioxidant Effects
Research has also highlighted the antioxidant properties of this compound. The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals and reduce oxidative stress.
Experimental Findings
In vitro assays demonstrated that:
- The compound effectively reduced lipid peroxidation levels in cellular models.
作用机制
The mechanism of action of 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine moieties may facilitate binding to specific sites, while the benzothiazole core can modulate the compound’s overall activity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Benzothiazole-Triazole Hybrids
The target compound shares structural similarities with benzothiazole-triazole derivatives synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method highlighted for regioselective 1,4-triazole formation . Key analogs include:
Key Differences :
- Substituent Diversity : The target compound lacks the acetamide-thiazole side chain present in compounds 9a–9e, which may reduce steric hindrance and alter target-binding kinetics .
- Synthetic Route : Unlike analogs synthesized via CuAAC , the target compound’s azetidine-triazole linkage likely requires nucleophilic substitution or ring-opening reactions, as seen in azetidine derivatives from benzimidazole precursors .
Azetidine-Containing Analogues
Azetidine rings are rare in benzothiazole derivatives but are critical for conformational rigidity. For example:
Thiazole-Fused Heterocycles
Thiadiazole-fused derivatives (e.g., 1,4-benzodioxine-based thiadiazoles) share the thiazole core but differ in electronic profiles:
Functional Implications :
- Compound 4e’s dihydroisoquinoline groups may enhance CNS penetration, whereas the target compound’s dimethoxy groups favor aqueous solubility .
生物活性
4,7-Dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The compound can be synthesized through the reaction of benzothiazole derivatives with azetidine and triazole moieties. Specific methodologies may include:
- Formation of Benzothiazole : The initial step often involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound.
- Azetidine Formation : Azetidine can be synthesized via cyclization reactions involving appropriate precursors.
- Triazole Linkage : The introduction of the triazole ring is usually achieved through click chemistry techniques, particularly the Huisgen cycloaddition.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole. For instance:
- Mechanism of Action : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the triazole moiety is crucial for enhancing these activities due to its ability to interact with biological targets involved in cancer progression .
Antimicrobial Activity
Compounds within this structural class have shown promising antimicrobial properties:
- Inhibition Studies : In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented:
- Cytokine Modulation : These compounds can modulate the production of pro-inflammatory cytokines in macrophages, suggesting their utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of a related compound on human lung cancer cells (A549). Results showed that treatment led to a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) in the low micromolar range, demonstrating its potential as a lead compound for antibiotic development .
Data Summary
常见问题
Q. What are the standard synthetic routes for incorporating the 2H-1,2,3-triazole moiety into benzothiazole derivatives?
The most reliable method involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) . For example, reacting a propargyl-substituted benzothiazole precursor with an azide derivative in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature for 12 hours yields triazole-linked compounds (e.g., 70–85% yields for analogs) . Monitoring via TLC and purification using column chromatography (hexane/ethyl acetate) ensures product integrity.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Critical for verifying substitution patterns (e.g., dimethoxy groups at C4/C7 and triazole-azetidine linkage at C2) .
- IR spectroscopy : Identifies functional groups (e.g., C-N stretches in triazole at ~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S content .
Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?
Standard screens include anticancer activity assays against human cell lines (e.g., MCF-7, A549, Colo-205) using MTT or SRB protocols. Dose-response curves (IC₅₀ values) and comparisons with reference drugs (e.g., etoposide) are critical for initial validation .
Advanced Research Questions
Q. How can conflicting crystallographic data between X-ray diffraction patterns and computational models be resolved?
- Refinement tools : Use SHELXL for small-molecule refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Cross-validate with DFT-optimized geometries to resolve discrepancies in bond angles/rotameric states .
- Validation metrics : Check R-factors (<5%), residual density maps, and Hirshfeld surface analysis to confirm structural accuracy .
Q. What strategies optimize reaction yields when coupling azetidine rings to benzothiazole systems under click chemistry conditions?
- Catalyst optimization : Adjust Cu(I) concentration (5–10 mol%) to balance reactivity and side-product formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance azide-alkyne reactivity compared to THF or ethanol .
- Temperature control : Room temperature minimizes triazole isomerization (1H- vs. 2H-triazole byproducts) .
Q. How to address discrepancies in biological activity data across different assay conditions?
- Controlled variables : Standardize cell passage numbers, serum concentrations, and incubation times to reduce variability .
- Statistical analysis : Apply ANOVA or Student’s t-test to distinguish significant activity differences (p < 0.05).
- Mechanistic follow-up : Use proteomics (e.g., Western blot for apoptosis markers) to confirm target engagement .
Q. What are the best practices for molecular docking studies to predict binding interactions?
- Software selection : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
- Validation : Compare docking poses with crystallographic data (if available) and perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability .
- Scoring functions : Combine Glide SP/XP scores with MM-GBSA free-energy calculations for improved accuracy .
Q. How to design structure-activity relationship (SAR) studies for triazole-azetidine-benzothiazole derivatives?
- Substituent variation : Modify methoxy groups (C4/C7) and azetidine linkers to assess steric/electronic effects .
- In silico models : Generate 3D-QSAR models (e.g., CoMFA) using bioactivity data from analogs .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N2) and hydrophobic regions (benzothiazole core) .
Methodological Challenges
Q. What are the challenges in characterizing azetidine ring conformation via NMR?
- Dynamic effects : Azetidine puckering causes signal broadening. Use low-temperature NMR (−40°C in CD₂Cl₂) to slow ring inversion .
- 2D experiments : NOESY/ROESY detects through-space correlations between azetidine protons and adjacent triazole/benzothiazole groups .
Q. How to assess purity post-synthesis, particularly for isomers or byproducts?
- HPLC-DAD/MS : Use C18 columns (MeCN/H₂O gradient) to separate triazole isomers (1H vs. 2H) with UV detection at 254 nm .
- Preparative TLC : Isolate minor byproducts (e.g., unreacted alkyne precursors) using silica gel plates .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data between enzymatic assays and cell-based studies?
Q. Why might crystallographic and computational bond lengths differ for the triazole-azetidine linkage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
